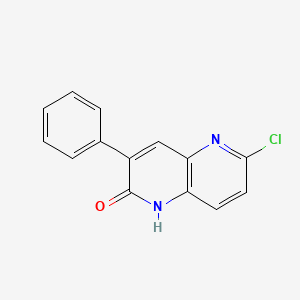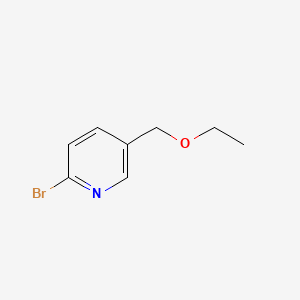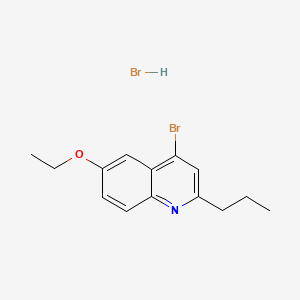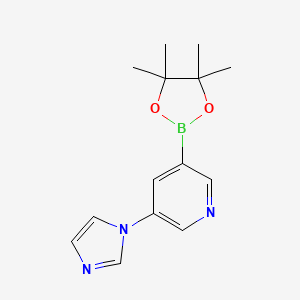
Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Descripción general
Descripción
Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a chemical compound . It is also known as 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic Acid Ethyl Ester .
Synthesis Analysis
The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also involved .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3 .Chemical Reactions Analysis
The chemical reactions involving this compound include borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate . It also undergoes hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.0±0.1 g/cm3, a boiling point of 236.8±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 47.4±3.0 kJ/mol and a flash point of 97.0±27.9 °C . The index of refraction is 1.446, and it has a molar refractivity of 59.7±0.4 cm3 .Aplicaciones Científicas De Investigación
Synthesis of Diaryl Derivatives
This compound is an important raw material in the synthesis of diaryl derivatives, which act as FLAP (5-lipoxygenase-activating protein) regulators . FLAP is a protein widely distributed within the central nervous system, and its function is to regulate the activation of the 5-lipoxygenase enzyme .
Boron Neutron Capture Therapy
Arylboronic acids, including this compound, have been widely used in boron neutron capture therapy . This is a non-invasive therapeutic technique for treating malignant brain tumors .
Drug Transport Polymers
This compound can be used in the creation of feedback control drug transport polymers in cancer treatment . These polymers can deliver drugs to specific sites in the body, improving the effectiveness of the treatment and reducing side effects .
Crystal Structure Analysis
The crystal structure of this compound has been studied using X-ray diffraction . This analysis can provide valuable information about the compound’s molecular structure and conformation .
Density Functional Theory (DFT) Studies
DFT has been used to calculate and analyze the electrostatic potential of molecules as well as molecular frontier orbitals for further analysis of physical and chemical properties of the compound . The substantial energy gap ΔE between HOMO and LUMO orbits indicates high chemical stability of the calculated conformer .
Synthesis of Other Boronic Acid Derivatives
This compound can also serve as a starting material for the synthesis of other boronic acid derivatives . These derivatives have a wide range of applications in organic synthesis, medicinal chemistry, and materials science .
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, also known as (3-ethoxycarbonylmethyl)phenylboronic acid, pinacol ester, is a boronic ester . Boronic esters are widely used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions . The primary targets of this compound are organic groups that participate in these reactions .
Mode of Action
The compound acts as a reagent in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this reaction, the boronic ester undergoes transmetalation, a process where it transfers its organic group from boron to a transition metal, such as palladium . This forms a new metal-carbon bond, enabling the coupling of chemically differentiated fragments .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key pathway affected by this compound. This reaction is used to form biaryl compounds, which are common structural motifs in pharmaceuticals and organic materials . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
Boronic esters like this compound are generally considered to be stable, readily prepared, and environmentally benign .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including biaryl compounds . These compounds have various applications in the synthesis of pharmaceuticals and organic materials .
Action Environment
The efficacy and stability of this compound, like other boronic esters, can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes . Additionally, the compound is recommended to be stored at room temperature, in a cool and dark place .
Propiedades
IUPAC Name |
ethyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO4/c1-6-19-14(18)11-12-8-7-9-13(10-12)17-20-15(2,3)16(4,5)21-17/h7-10H,6,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCVHKSHHLVLNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682242 | |
| Record name | Ethyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate | |
CAS RN |
1198615-70-1 | |
| Record name | Ethyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

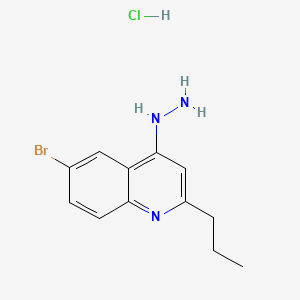


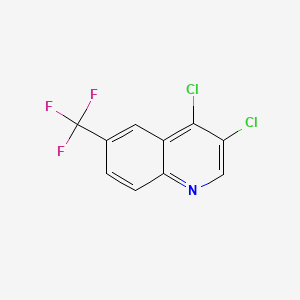

![benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B598990.png)


